

An In-depth Technical Guide to the Molecular Target Identification of Stachartin C

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Compound of Interest

Compound Name: *Stachartin C*

Cat. No.: B8257872

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Abstract

Stachartin C is a sesquiterpenoid natural product isolated from the fungus *Stachybotrys chartarum*.^{[1][2]} As a member of the phenylspirodrimane class of molecules, which are known for a variety of biological activities, **Stachartin C** represents a potential starting point for drug discovery efforts. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on **Stachartin C** and outlines a strategic approach for its molecular target identification. Due to the novelty of this compound, direct experimental data on its molecular targets are not yet available in the public domain. Therefore, this document focuses on established methodologies and workflows that can be employed to elucidate its mechanism of action and identify its cellular binding partners. We will detail common experimental protocols, data presentation strategies, and the logical frameworks required for a successful target identification campaign.

Introduction to Stachartin C

Stachartin C is a secondary metabolite produced by the fungus *Stachybotrys chartarum*, a species known for producing a diverse array of bioactive compounds.^{[3][4]} It belongs to the phenylspirodrimane family of meroterpenoids, which are characterized by a spiro-fused drimane and a phenyl moiety.^[4]

Chemical Properties of **Stachartin C**:

Property	Value
Molecular Formula	C ₂₉ H ₄₁ NO ₆
Molecular Weight	499.64 g/mol
CAS Number	1978388-56-5
Chemical Class	Sesquiterpenoid

Source: MedChemExpress[1], BOC Sciences[5]

While specific biological activities for **Stachartin C** have not been extensively reported, other metabolites from *Stachybotrys chartarum* and related phenylspirodrimanes have demonstrated a range of effects including anti-inflammatory, anti-HIV, and cytotoxic activities.[3][4][6] This suggests that **Stachartin C** may also possess valuable pharmacological properties, making its molecular target identification a critical step in understanding its potential therapeutic applications.

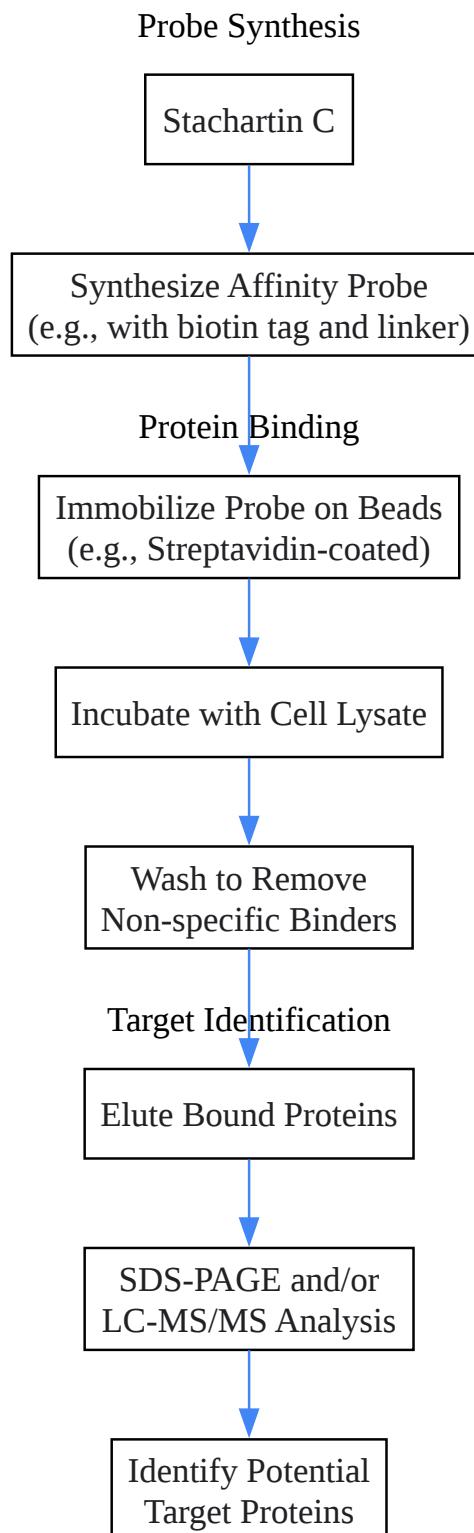
Methodologies for Molecular Target Identification

The identification of a small molecule's molecular target is a cornerstone of modern drug development. The following section details common experimental workflows that can be applied to a novel compound like **Stachartin C**.

Affinity-Based Approaches

Affinity-based methods rely on the specific binding interaction between the small molecule and its protein target. These techniques typically involve immobilizing a derivative of the compound of interest to a solid support to "pull down" its binding partners from a cell lysate.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry



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Affinity Chromatography Workflow

Detailed Protocol: Affinity Chromatography

- Synthesis of an Affinity Probe:

- A derivative of **Stachartin C** is synthesized with a linker arm and a terminal affinity tag (e.g., biotin). Structure-activity relationship (SAR) studies should ideally be conducted to ensure that the modification does not abolish the biological activity of the parent compound.

- Immobilization of the Probe:

- The biotinylated **Stachartin C** probe is incubated with streptavidin-coated agarose or magnetic beads to achieve immobilization.

- Preparation of Cell Lysate:

- Cells or tissues relevant to the observed phenotype of **Stachartin C** (if any) are lysed under non-denaturing conditions to preserve protein structure and interactions.

- Affinity Pull-Down:

- The immobilized probe is incubated with the cell lysate to allow for the formation of probe-target complexes.
- A control experiment using beads without the probe or with an inactive analog of **Stachartin C** should be run in parallel to identify non-specific binders.

- Washing:

- The beads are washed extensively with buffer to remove proteins that are not specifically bound to the probe.

- Elution:

- The specifically bound proteins are eluted from the beads, for example, by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of free **Stachartin C**.

- Protein Identification:

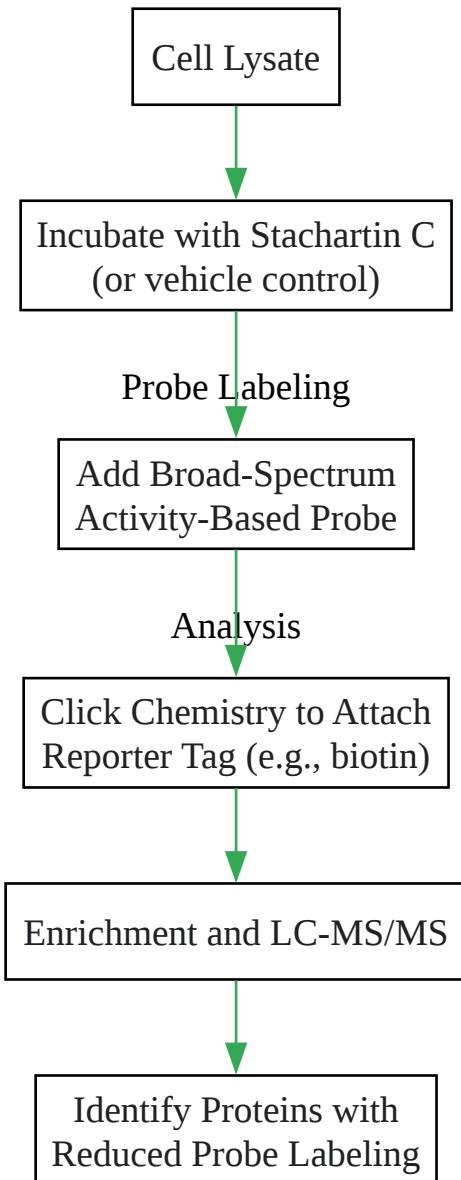
- The eluted proteins are resolved by SDS-PAGE and visualized by silver or Coomassie staining. Protein bands that are unique to the **Stachartin C** probe lane are excised and identified by mass spectrometry (e.g., LC-MS/MS). Alternatively, the entire eluate can be analyzed by shotgun proteomics.

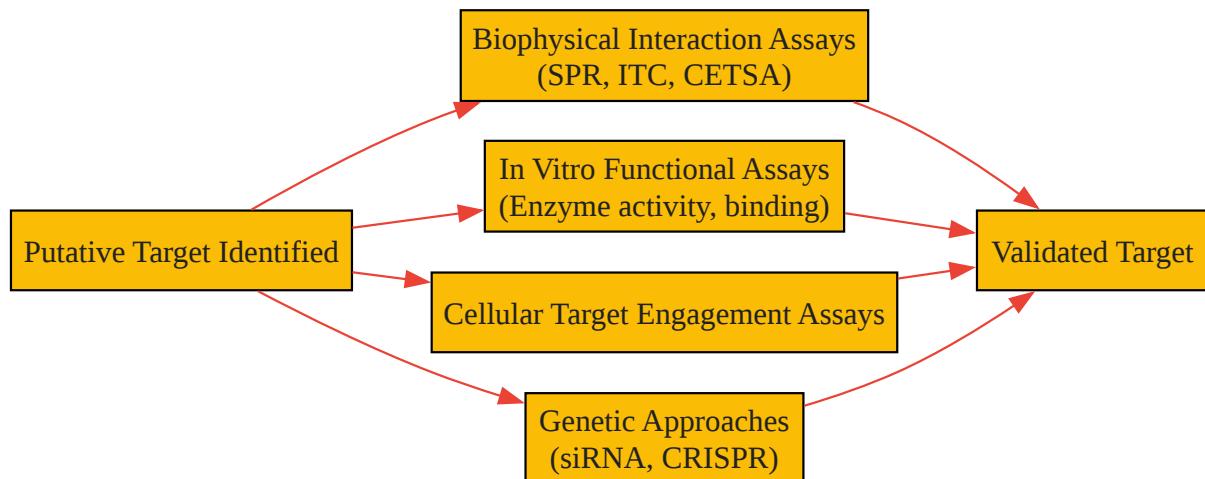
Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to identify enzyme classes that are targeted by a small molecule. It utilizes active site-directed probes to covalently label enzymes in a complex proteome. For a compound like **Stachartin C**, a competitive ABPP approach is often employed.

Experimental Workflow: Competitive Activity-Based Protein Profiling

Competitive Binding





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